molecular formula C9H4BrClFN B13041255 4-Bromo-8-chloro-6-fluoroisoquinoline

4-Bromo-8-chloro-6-fluoroisoquinoline

Cat. No.: B13041255
M. Wt: 260.49 g/mol
InChI Key: NZANTASDZLBERP-UHFFFAOYSA-N
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Description

4-Bromo-8-chloro-6-fluoroisoquinoline ( 1988725-08-1) is a polyhalogenated isoquinoline derivative of high interest in modern medicinal chemistry and scientific research. With a molecular formula of C₉H₄BrClFN and a molecular weight of 260.49 g/mol, this compound serves as a critical synthetic intermediate for constructing bioactive molecules . Its distinct pattern of bromo, chloro, and fluoro substituents at the 4, 8, and 6 positions, respectively, enhances its electrophilic reactivity, making it a versatile and valuable building block for cross-coupling reactions, such Suzuki-Miyaura couplings, and subsequent functional group transformations . The isoquinoline scaffold is a recognized privileged structure in drug discovery, and this particular halogenated derivative is employed in the synthesis of novel compounds targeting receptors and enzymes . Research applications include its role as a precursor in the development of potential anticancer agents and kinase inhibitors, which are important for targeted therapies in areas like non-small cell lung cancer (NSCLC) . The compound's reactivity allows for further derivatization, leading to a range of analogs with tailored biological activities or improved material properties. Proper storage conditions are recommended to maintain the integrity of this valuable compound. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

4-bromo-8-chloro-6-fluoroisoquinoline

InChI

InChI=1S/C9H4BrClFN/c10-8-4-13-3-7-6(8)1-5(12)2-9(7)11/h1-4H

InChI Key

NZANTASDZLBERP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CN=CC(=C21)Br)Cl)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

Bromination at Position 4

  • Bromination is commonly performed using N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Reaction conditions: 60–80 °C under inert atmosphere (nitrogen or argon) for 2–6 hours.
  • This step selectively installs bromine at the 4-position due to electronic and steric factors.

Chlorination at Position 8

  • Chlorination is typically carried out using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
  • Reaction conditions: heating at 80–100 °C for 3–5 hours.
  • Chlorination preferentially occurs at the 8-position, especially when other positions are blocked or substituted.

Fluorination at Position 6

  • Fluorination can be introduced by:
    • Direct electrophilic fluorination using reagents like Selectfluor™ after lithiation at position 6.
    • Alternatively, starting from 6-fluoro-substituted precursors to avoid harsh fluorination steps.
  • Lithiation is achieved by treatment with strong bases such as lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by reaction with fluorinating agents.

Representative Synthetic Procedure Example

Step Reagents & Conditions Outcome Yield (%) Notes
1 6-Fluoroisoquinoline + NBS in DMF, 70 °C, 4 h 4-Bromo-6-fluoroisoquinoline 85% Selective bromination at C4
2 Product from Step 1 + POCl₃, 90 °C, 5 h 4-Bromo-8-chloro-6-fluoroisoquinoline 62% Chlorination at C8, monitored by TLC
3 Purification by silica gel chromatography (hexane/ethyl acetate) Pure target compound >97% purity Confirmed by NMR and MS

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic aromatic proton shifts with coupling constants indicating substitution pattern.
    • ^19F NMR confirms fluorine presence at C6 with typical chemical shifts.
    • ^13C NMR displays downfield shifts for carbons attached to halogens.
  • Mass Spectrometry (MS):

    • High-resolution MS confirms molecular ion peaks consistent with C9H4BrClFN (molecular weight ~289 g/mol).
  • Infrared Spectroscopy (IR):

    • C-Br stretching vibrations around 550 cm⁻¹.
    • C-Cl stretching near 750 cm⁻¹.
    • C-F stretching bands typically appear in the 1000–1400 cm⁻¹ region.
  • Chromatography:

    • Purification typically involves silica gel column chromatography using non-polar to moderately polar solvent gradients (hexane/ethyl acetate).
    • HPLC or GC analysis confirms >97% purity.

Comparative Table of Halogenation Reagents and Conditions

Halogenation Type Reagent(s) Solvent Temperature Reaction Time Selectivity Yield Range
Bromination (C4) N-Bromosuccinimide (NBS) DMF, Acetonitrile 60–80 °C 2–6 h High 80–90%
Chlorination (C8) Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) Neat or inert solvent 80–100 °C 3–5 h Moderate to high 60–70%
Fluorination (C6) Selectfluor™, LDA + Fluorinating agent THF, DCM -78 °C to RT 1–3 h High (with lithiation) 70–85%

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-chloro-6-fluoroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Overview

4-Bromo-8-chloro-6-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by the presence of multiple halogen substituents, enhances its biological activity and stability, making it a valuable compound for research and development.

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. It serves as a building block for synthesizing more complex bioactive molecules. Research indicates that compounds derived from this isoquinoline derivative can inhibit specific enzymes associated with cancer progression, such as indoleamine 2,3-dioxygenase, which is involved in immune evasion by tumors .

Antimicrobial Properties

This compound has also demonstrated significant antimicrobial activity. Studies have shown that it possesses antibacterial and antifungal properties, likely due to the presence of halogen substituents that enhance its binding affinity to biological targets. The mechanisms behind these activities are under investigation, but they suggest potential therapeutic applications in treating infections.

Targeted Drug Development

This compound is being explored for its potential as a lead compound in targeted therapies for diseases such as non-small cell lung cancer (NSCLC). Its structural modifications can lead to enhanced selectivity and potency against specific cancer cell lines .

Organic Light Emitting Diodes (OLEDs)

In material science, this compound is utilized in the synthesis of organic materials for OLEDs. The compound's electronic properties make it suitable for incorporation into light-emitting layers, contributing to the efficiency and performance of OLED devices .

Solar Cells

The compound is also applied in the development of dyes for solar cells. Its ability to absorb light efficiently makes it a candidate for improving the energy conversion efficiency of solar cells .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including nucleophilic aromatic substitution reactions. The reactivity of this compound allows for further derivatization, which can lead to a range of analogs with enhanced biological activities or improved material properties .

Case Study 1: Anticancer Compound Development

In a recent study focusing on the synthesis of isoquinoline derivatives, researchers evaluated the anticancer efficacy of compounds derived from this compound against NSCLC cell lines. The results indicated that certain analogs exhibited significant growth inhibition compared to standard treatments, highlighting the potential for developing new therapeutic agents targeting EGFR mutations .

Case Study 2: OLED Performance Enhancement

Another study investigated the incorporation of this compound into OLED structures. The findings revealed that devices utilizing this compound showed improved luminescence and stability under operational conditions compared to traditional materials used in OLEDs .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-8-chloro-6-fluoroisoquinoline with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position Isomers
  • 6-Bromo-1-chloro-8-fluoroisoquinoline (C₉H₄BrClFN, MW 260.49): This positional isomer swaps bromo and chloro groups (Br at position 6, Cl at 1). However, the 1-chloro group may destabilize the aromatic system compared to the 8-chloro substituent in the target compound .
  • 5-Bromo-8-fluoroisoquinoline (C₉H₅BrFN, MW 234.04): Lacks the 4-bromo and 8-chloro groups, resulting in lower molecular weight and reduced electrophilicity. The absence of chlorine diminishes its utility in stepwise functionalization but may improve solubility in polar solvents .
Functional Group Variations
  • 8-Bromo-6-fluoroisoquinoline (C₉H₅BrFN, MW 230.04): Missing the 4-chloro group, this analog has fewer halogen atoms, reducing steric and electronic effects. It is often used as a precursor for Suzuki-Miyaura couplings, where the 4-position remains available for modification .
  • Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (C₁₂H₈BrClFNO₂, MW 348.56): The addition of an ester group at position 3 increases hydrophobicity and molecular weight. This modification expands its role in prodrug design or as a fluorophore in imaging studies .
Structural Derivatives with Additional Moieties
  • 6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile (C₁₀H₃BrClFN₂, MW 285.50): The cyano group at position 3 enhances electron-withdrawing effects, accelerating reactions like Buchwald-Hartwig amination. However, this group may complicate purification due to high polarity .
  • 8-(Bromomethyl)-6-fluoroquinoline (C₁₀H₇BrFN, MW 240.07): The bromomethyl substituent enables alkylation or nucleophilic displacement reactions, offering a pathway to dendrimers or polymer-supported catalysts. This contrasts with the static halogenation in the target compound .

Key Observations :

  • Electronic Effects: The trifluorinated target compound exhibits stronger electron-withdrawing effects than mono- or dihalogenated analogs, favoring electrophilic aromatic substitution.
  • Solubility : Esters (e.g., ) and carbonitriles (e.g., ) show higher solubility in organic solvents compared to purely halogenated derivatives.
  • Synthetic Utility : Bromomethyl groups (e.g., ) enable modular derivatization, while static halogens (e.g., ) are optimal for metal-catalyzed reactions.

Biological Activity

4-Bromo-8-chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound notable for its unique combination of halogen substituents, which enhances its biological activity. Its molecular formula is C_10H_6BrClF, with a molecular weight of approximately 226.05 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an antimalarial and antimicrobial agent.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of bromine, chlorine, and fluorine atoms allows for diverse interactions with biological targets, potentially increasing efficacy compared to non-halogenated analogs. The following table summarizes the structural characteristics of this compound and related isoquinoline derivatives:

Compound NameCAS NumberSimilarityUnique Features
This compoundNot Available1.00Contains a unique combination of halogens
8-FluoroisoquinolineNot Available0.90Lacks bromine but retains fluorine chemistry
4-BromoisoquinolineNot Available0.85Lacks fluorine but retains bromine chemistry
6-FluoroisoquinolineNot Available0.88Different substitution pattern compared to target compound
4-Bromo-7-chloro-6-fluoroisoquinolineNot Available0.92Contains similar halogens but different position

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds structurally related to isoquinolines, including this compound. Research indicates that this compound exhibits significant inhibitory activity against dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, with an IC50 value lower than 0.03 μM, indicating potent activity against malaria parasites while showing selectivity against human DHODH (IC50 >30 μM) .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have also been explored extensively. Compounds similar to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, including significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) . For instance, certain analogs demonstrated a minimum inhibitory concentration (MIC) range from 6.25 to 25 μg/mL against various bacterial strains .

Case Study 1: Antimalarial Efficacy

In a study focused on developing new antimalarials, researchers synthesized multiple isoquinoline derivatives and tested their efficacy against P. falciparum. Among these, compounds with structural similarities to this compound exhibited promising results, particularly in enzyme assays that assessed metabolic stability and kinetic solubility . The findings suggested that modifications in the halogen substituents could enhance potency and selectivity.

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial potency of various isoquinoline analogs using the disc diffusion method. Compounds were evaluated at a concentration of 32 µg/mL against multiple bacterial strains. Results indicated that certain derivatives exhibited significant inhibition percentages against S. aureus and Candida albicans, reinforcing the potential use of halogenated isoquinolines in treating infections caused by resistant strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies conducted on isoquinoline derivatives reveal that the positioning and type of substituents significantly influence biological activity. For example, compounds bearing electron-withdrawing groups like fluorine or bromine at specific positions on the isoquinoline ring often displayed enhanced activity compared to their unsubstituted counterparts . This highlights the importance of molecular design in optimizing pharmacological profiles.

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